Superior Catalytic Specificity (kcat/Km) for Human Cathepsin A Compared to Alternative FA-Phe-Xaa Dipeptides
Among a panel of furylacryloyl (FA)-Phe-Xaa dipeptides evaluated as substrates for purified human placental cathepsin A/protective protein, FA-Phe-Ala-OH was identified as one of three substrates (along with FA-Phe-Phe and FA-Phe-Leu) exhibiting the highest specificity constant (kcat/Km) [1]. The enzyme displays a marked preference for substrates with large hydrophobic (Phe, Leu) or positively charged (Arg) amino acid residues at the P'1 position, with FA-Phe-Ala-OH demonstrating top-tier catalytic efficiency within this defined subset.
| Evidence Dimension | Catalytic specificity (kcat/Km) |
|---|---|
| Target Compound Data | Ranked among top three highest kcat/Km values in a panel of FA-Phe-Xaa dipeptides |
| Comparator Or Baseline | FA-Phe-Xaa dipeptide panel (Xaa = variable amino acid residue) |
| Quantified Difference | Specific numerical kcat/Km values not provided in the abstract; differentiation is based on relative ranking within the tested panel |
| Conditions | In vitro enzymatic assay with human placental cathepsin A/protective protein; spectrophotometric monitoring at >324 nm |
Why This Matters
Selection of a substrate with maximal catalytic efficiency ensures optimal assay sensitivity and dynamic range for detecting cathepsin A activity in biological samples, particularly in diagnostic applications for lysosomal storage disorders like galactosialidosis.
- [1] Pshezhetsky, A. V., Vinogradova, M. V., Elsliger, M. A., & Elzein, F. (1995). Continuous Spectrophotometric Assay of Human Lysosomal Cathepsin A/Protective Protein in Normal and Galactosialidosis Cells. Analytical Biochemistry, 230(2), 303-307. DOI: 10.1006/abio.1995.1478 View Source
